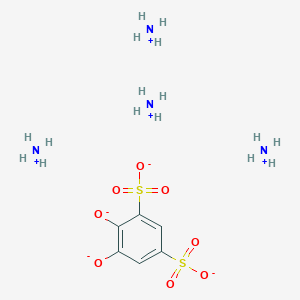
Ammonium 4,5-dioxidobenzene-1,3-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ammonium 4,5-dioxidobenzene-1,3-disulfonate typically involves the sulfonation of 4,5-dihydroxybenzene. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful addition of sulfonate groups to the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using advanced chemical reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium 4,5-dioxidobenzene-1,3-disulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as hydroxyl and sulfonate groups on the benzene ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Aplicaciones Científicas De Investigación
Ammonium 4,5-dioxidobenzene-1,3-disulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various analytical techniques, including NMR, HPLC, LC-MS, and UPLC . In biology and medicine, this compound is studied for its potential antioxidant properties and its ability to interact with biological molecules . Additionally, it has industrial applications in the production of dyes and other chemical products .
Mecanismo De Acción
The mechanism of action of Ammonium 4,5-dioxidobenzene-1,3-disulfonate involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfonate groups on the benzene ring allow it to participate in redox reactions and form complexes with metal ions . These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Ammonium 4,5-dioxidobenzene-1,3-disulfonate include other sulfonated benzene derivatives such as sodium 4,5-dihydroxybenzene-1,3-disulfonate and potassium 4,5-dihydroxybenzene-1,3-disulfonate .
Uniqueness: What sets this compound apart from its similar compounds is its specific ammonium ion, which can influence its solubility and reactivity in different environments . This unique property makes it particularly useful in certain research and industrial applications where other sulfonated benzene derivatives may not be as effective .
Propiedades
Fórmula molecular |
C6H18N4O8S2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
tetraazanium;4,5-dioxidobenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.4H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);4*1H3 |
Clave InChI |
DZWIGSYHSWSTPG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B13067459.png)
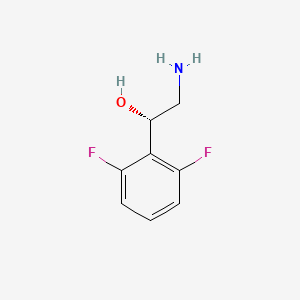

![2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
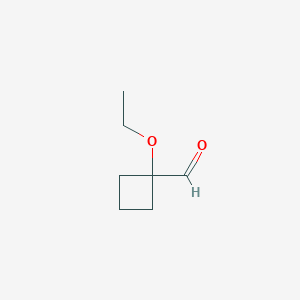
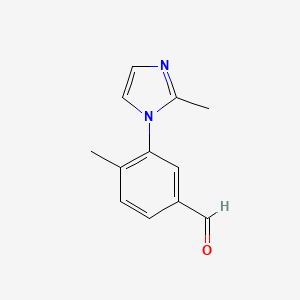
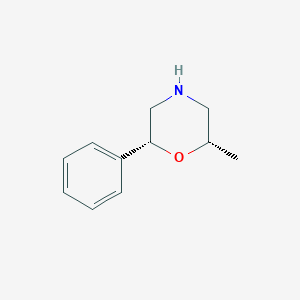
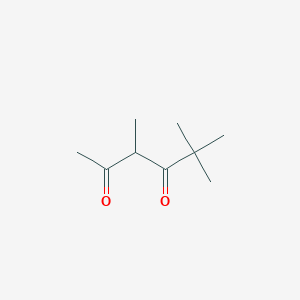
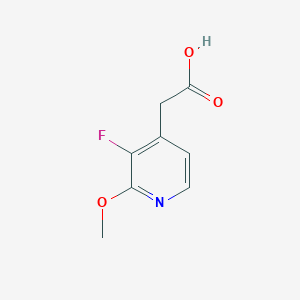
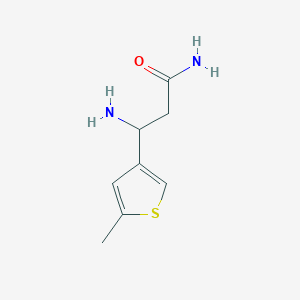
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)
![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)
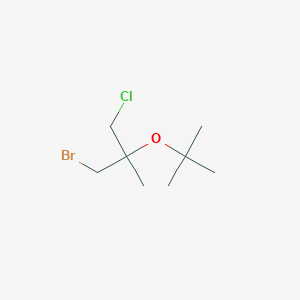
![2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)
